molecular formula C19H11ClN2O2S B2376757 [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate CAS No. 1147415-61-9

[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate

Cat. No.: B2376757
CAS No.: 1147415-61-9
M. Wt: 366.82
InChI Key: GWWJQIDPAIYOAQ-UHFFFAOYSA-N
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Description

[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C19H11ClN2O2S and a molecular weight of 366.82 g/mol . This compound features a benzothiazole ring fused to a phenyl group, which is further connected to a chloropyridine carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . This is followed by the esterification of the resulting benzothiazole derivative with 2-chloropyridine-3-carboxylic acid under suitable reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The chloropyridine moiety can enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to [4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate include other benzothiazole derivatives and chloropyridine esters. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O2S/c20-17-14(4-3-11-21-17)19(23)24-13-9-7-12(8-10-13)18-22-15-5-1-2-6-16(15)25-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJQIDPAIYOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC(=O)C4=C(N=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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